molecular formula C20H26N2O2S B5531738 3-[(4-methylphenoxy)methyl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine

3-[(4-methylphenoxy)methyl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine

Cat. No. B5531738
M. Wt: 358.5 g/mol
InChI Key: AXQNESXRMOUWOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds involves multi-step reactions, including condensation, cyclocondensation, and reactions with malononitrile to form novel heterocyclic systems. For instance, the synthesis of thiazolo[3,2-a]pyridine derivatives from thiazolinone with benzaldehydes in ethanolic piperidine showcases the type of reactions involved in creating complex molecules like our compound of interest (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest has been studied through X-ray diffraction structural analysis, revealing the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular conformation (Krivokolysko et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can lead to the formation of compounds with significant biological activity. For example, the synthesis of halogenated 4-(phenoxymethyl)piperidines demonstrates the potential of these molecules to interact with biological receptors (Waterhouse et al., 1997).

Physical Properties Analysis

The physical properties of piperidine-based compounds, such as solubility and crystallinity, can be inferred from studies on similar molecules. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate highlighted the role of hydrogen bonding in determining the physical properties of these compounds (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of piperidine-based compounds, are crucial for their potential application. The study of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans provides insight into the chemical behavior of these compounds, showing how three-component condensation can be used for their synthesis (Shestopalov et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Future Directions

Future research on this compound could focus on exploring its potential uses. For example, it could be tested for biological activity to see if it has potential as a drug. Researchers could also investigate its physical and chemical properties in more detail, or explore new methods for its synthesis .

properties

IUPAC Name

1-[3-[(4-methylphenoxy)methyl]piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-5-7-18(8-6-15)24-13-17-4-3-11-22(12-17)20(23)10-9-19-16(2)21-14-25-19/h5-8,14,17H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQNESXRMOUWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCCN(C2)C(=O)CCC3=C(N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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